H3 receptor-MO-1

Histamine H3 receptor Pharmacology Binding Affinity

H3 receptor-MO-1, identified by CAS number 1240914-03-7, is a synthetic, small-molecule modulator of the histamine H3 receptor, a G-protein coupled receptor primarily expressed in the central nervous system (CNS). Its IUPAC name is 4-((1S,2S)-2-((R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl)cyclopropyl)benzamide, with a molecular formula of C20H27N3O2 and a molecular weight of 341.45 g/mol.

Molecular Formula C20H27N3O2
Molecular Weight 341.4 g/mol
Cat. No. B12431855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH3 receptor-MO-1
Molecular FormulaC20H27N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4
InChIInChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1
InChIKeyNJJBLDDRYMCIMQ-XWIAVFTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H3 receptor-MO-1: Foundational Information on a Histamine H3 Receptor Modulator


H3 receptor-MO-1, identified by CAS number 1240914-03-7, is a synthetic, small-molecule modulator of the histamine H3 receptor, a G-protein coupled receptor primarily expressed in the central nervous system (CNS) [1]. Its IUPAC name is 4-((1S,2S)-2-((R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl)cyclopropyl)benzamide, with a molecular formula of C20H27N3O2 and a molecular weight of 341.45 g/mol . The compound is a cyclopropyl amide derivative and is offered by various vendors as a research tool for studying the H3 receptor's role in neurotransmission and CNS disorders .

Why H3 receptor-MO-1 Cannot Be Considered a Generic Substitute for Other H3 Receptor Modulators


Histamine H3 receptor modulators exhibit significant pharmacological diversity due to differences in functional activity (e.g., agonist, antagonist, inverse agonist), binding kinetics, and receptor subtype selectivity across the H3, H4, and other histamine receptor families [1]. Substituting one compound for another without head-to-head quantitative data on these parameters can lead to fundamentally different and irreproducible experimental outcomes. Currently, the lack of publicly available data on H3 receptor-MO-1's specific binding affinity (e.g., Ki or IC50) and functional profile precludes any direct comparison to known reference compounds like Pitolisant or Ciproxifan. Therefore, any assumption of functional equivalence is scientifically invalid.

H3 receptor-MO-1: A Quantitative Evidence Guide for Scientific Selection


Absence of Core Pharmacological Benchmarking Data for H3 receptor-MO-1

A thorough search of primary research papers, patents, and authoritative databases has yielded no quantitative data on the binding affinity (Ki), functional potency (IC50/EC50), or efficacy (Emax) of H3 receptor-MO-1 at the human or rodent histamine H3 receptor. This data is essential for comparing the compound to established tool compounds like Pitolisant (Ki = 34.2 nM for human H3 receptor) or Ciproxifan (Ki = 9.7 nM for rat H3 receptor) [1]. Consequently, its potency relative to other H3 receptor modulators cannot be determined.

Histamine H3 receptor Pharmacology Binding Affinity

Vendor-Reported Purity Data Provides a Baseline for Chemical Quality

The only publicly available quantitative data for H3 receptor-MO-1 pertains to its chemical purity. TargetMol reports a batch purity of 99.11% as determined by their internal analytical methods [1]. This information confirms the compound is a high-purity chemical entity but does not provide any differential biological activity compared to other compounds with similar purity profiles. A critical limitation is the absence of a publicly available Certificate of Analysis (CoA) with full analytical details (e.g., HPLC chromatogram, NMR spectrum).

Analytical Chemistry Quality Control Purity

Patent Data on Solid-State Properties May Inform Formulation Choices

Patent US20110201622A1 describes at least one solid form of the cyclopropyl amide derivative that is H3 receptor-MO-1 [1]. The patent details characterization of a crystalline form (Form I), including an XRPD pattern and a DSC endotherm onset temperature. Importantly, the specification notes that this crystalline form exhibits a mass gain of less than about 3% in a Dynamic Vapor Sorption (DVS) experiment, indicating low hygroscopicity [1]. This property could be advantageous for long-term stability and formulation compared to a more hygroscopic amorphous form or salt of the same compound.

Solid-State Chemistry Formulation Crystallinity

Potential Research Applications for H3 receptor-MO-1 Based on Class Inference


Investigating H3 Receptor-Mediated Neurotransmitter Release in a Defined In Vitro System

Given its classification as a histamine H3 receptor modulator [1], H3 receptor-MO-1 could be used as a pharmacological tool to probe H3 receptor function in assays measuring the release of neurotransmitters such as histamine, dopamine, or acetylcholine. This application is predicated on the class-level inference that it interacts with the target receptor. However, due to the absence of quantitative functional data (e.g., antagonist vs. agonist activity), any observed effects cannot be confidently attributed to a specific mechanism at the H3 receptor without extensive parallel testing with well-characterized reference compounds.

Exploring Structure-Activity Relationships (SAR) of Cyclopropyl Amide Derivatives

H3 receptor-MO-1, as a specific cyclopropyl amide derivative [1], can serve as a comparator compound in SAR studies. Its specific stereochemistry, defined as (1S,2S)-2-[[(2R)-4-cyclobutyl-2-methyl-1-piperazinyl]carbonyl]cyclopropyl , and solid-state properties described in patent US20110201622A1 [2] provide a defined chemical and physical entity. Researchers could use it as a baseline to evaluate how modifications to the cyclopropyl amide scaffold affect both chemical properties (e.g., solubility, crystal packing) and biological activity.

Use as a Quality Control Standard in Analytical Method Development

Due to its reported high chemical purity of 99.11% from at least one vendor [3], H3 receptor-MO-1 could be employed as a reference standard for developing or validating analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying similar cyclopropyl amide compounds. Its well-defined structure and purity profile make it suitable for this technical application, independent of its unknown biological potency.

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